1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide

Vue d'ensemble

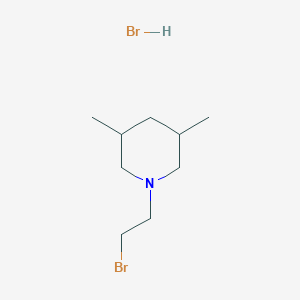

Description

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups at the 3 and 5 positions

Méthodes De Préparation

The synthesis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide typically involves the reaction of 3,5-dimethylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.

Analyse Des Réactions Chimiques

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide undergoes various chemical reactions, including:

1. Substitution Reactions:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.

Conditions: These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.

2. Oxidation Reactions:

Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

3. Reduction Reactions:

Reduction of the Bromoethyl Group: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Potential Use as a Pharmaceutical Intermediate

Due to its piperidine structure, 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide may serve as a valuable intermediate in the synthesis of various pharmaceuticals. Compounds with similar structures have been explored for their potential in treating neurological disorders, given the role of piperidine derivatives in drug design targeting the central nervous system.

Case Study: Neurological Drug Development

A study focused on the development of small molecules targeting bromodomains—a class of protein interaction domains involved in gene regulation—has highlighted the importance of piperidine-based compounds. The research identified that derivatives similar to this compound could inhibit bromodomain-histone interactions effectively . Such findings suggest that this compound could be further investigated as a lead compound in drug discovery aimed at epigenetic targets.

Organic Synthesis Applications

Building Block for Complex Molecules

The compound can act as a building block for synthesizing more complex organic molecules. Its bromoethyl group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

The following table outlines some structural analogs and their similarity indices to this compound:

| Compound Name | Similarity Index |

|---|---|

| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |

| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |

| 4-Bromopiperidine hydrobromide | 0.69 |

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.68 |

This comparison indicates that while there are several structurally similar compounds, the specific substitution pattern on the piperidine ring in this compound may impart unique reactivity and biological activity.

Safety and Handling Considerations

Given its brominated nature, handling this compound requires caution due to potential toxicity associated with bromoalkanes. Standard safety protocols should be adhered to when working with this compound in laboratory settings.

Mécanisme D'action

The mechanism of action of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide involves its interaction with specific molecular targets, leading to various biological effects. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.

DNA: Alkylation of DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death.

Comparaison Avec Des Composés Similaires

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide can be compared with other similar compounds to highlight its uniqueness:

1. 2-(2-Bromoethyl)piperidine Hydrobromide:

Structure: Similar to this compound but lacks the methyl groups on the piperidine ring.

Reactivity: The absence of methyl groups can affect the reactivity and selectivity of the compound in various chemical reactions.

2. 1-(2-Chloroethyl)-3,5-dimethylpiperidine Hydrobromide:

Structure: Contains a chloroethyl group instead of a bromoethyl group.

Reactivity: The chloroethyl group is less reactive than the bromoethyl group, leading to different reaction outcomes and applications.

3. 1-(2-Bromoethyl)-4-methylpiperidine Hydrobromide:

Structure: Similar to this compound but with a single methyl group at the 4 position.

Reactivity: The position of the methyl group can influence the compound’s reactivity and its interaction with molecular targets.

Activité Biologique

1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is an organic compound characterized by a piperidine ring with two methyl groups at the 3 and 5 positions, along with a bromoethyl chain at the 1 position. Its molecular formula is C₉H₁₄Br₂N, with a molecular weight of approximately 273.01 g/mol. This compound is primarily noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions due to its structural similarities to other biologically active piperidine derivatives.

The synthesis of this compound typically involves the alkylation of 3,5-dimethylpiperidine with bromoethyl derivatives. While specific synthetic routes are not widely documented, analogous methods suggest that standard nucleophilic substitution techniques under controlled conditions can be employed.

Anticancer Activity

Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to 1-(2-Bromoethyl)-3,5-dimethylpiperidine have shown cytotoxic effects in various cancer cell lines. A study highlighted that certain piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the unique substitution pattern of 1-(2-Bromoethyl)-3,5-dimethylpiperidine may confer similar anticancer properties.

Neuropharmacological Potential

Piperidine derivatives are frequently explored for their neuropharmacological activities. Compounds containing piperidine rings have been implicated in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease . While specific data on 1-(2-Bromoethyl)-3,5-dimethylpiperidine's activity against these enzymes is lacking, its structural characteristics may suggest potential in this area.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often hinges on their structural modifications. A comparative analysis of structurally similar compounds reveals insights into their reactivity and biological profiles:

| Compound Name | Similarity Index |

|---|---|

| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |

| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |

| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |

| 4-Bromopiperidine hydrobromide | 0.69 |

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.68 |

This table illustrates compounds with similar functional groups or structural motifs that may exhibit comparable chemical reactivity or biological activity profiles.

Safety and Handling

Due to the lack of extensive data on the specific biological mechanisms of action for this compound, safety precautions are advised when handling it. General safety considerations applicable to bromoalkyl compounds should be observed.

Propriétés

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethylpiperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c1-8-5-9(2)7-11(6-8)4-3-10;/h8-9H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFPDYABIGYQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCBr)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909326-78-8 | |

| Record name | 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.